molecular formula C4HF10LiNO4S2 B1601458 Lithium bis(pentafluoroethanesulfonyl)imide CAS No. 132843-44-8

Lithium bis(pentafluoroethanesulfonyl)imide

Cat. No. B1601458
Key on ui cas rn: 132843-44-8
M. Wt: 388.1 g/mol
InChI Key: TWWUUDFJDGCFDD-UHFFFAOYSA-N
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Patent
US08802301B2

Procedure details

where R1 and R2 are individually chosen from F, CF3, C2F5, C4F9, an aromatic group, or a fluorinated aromatic group. A non-limiting example of the lithium fluorosulfonimides includes lithium bis(fluorosulfonyl)imide (LiN(FSO2)2). Some non-limiting examples of the lithium fluoroalkylsulfonimide salt include lithium bis(trifluoromethylsulfonyl)imide (LiN(CF3SO2)2) and lithium bis(pentafluoroethylsulfonyl)imide (LiN(C2F5SO2)2), both of which are commercially available as HQ-115 and FC-130, respectively, from 3M in St. Paul, Minn. The lithium fluoroalkylsulfonimide salt may also be chosen from lithium [(trifluoromethylsulfonyl)(nonafluorobutylsulfonyl)]imide (CF3SO2N(Li)SO2C4F9), which may be synthesized according to, e.g., the scheme depicted in FIG. 7. This synthesis includes two reactants which were prepared in parallel, namely perfluorobutylsulfonyl fluoride (C4F9SO2F) and lithium N-trimethylsilyl-trifluoromethanesulfonamide salt (CF3SO2N(Li)Si(CH3)3). First, iodoperfluorobutane (C4F9I) was dissolved into a 1:1 (vol/vol) mixture of acetonitrile (CH3CN or “ACN”) and deionized water, and then this mixture was slowly added into an aqueous solution of Na2S2O4 and NaHCO3 at a temperature of about 10° C. The mixture was added such that the molar ratio of C4F9I to Na2S2O4 to NaHCO3 was about 1:3.2:5.5. The reaction was completed after stirring at room temperature for about two days, with the formation of a sodium sulfinate salt (C4F9SO2Na). Deionized water was poured in another flask, cooled down to 0° C. using an ice-salt mixture, and chlorine gas was bubbled through the solution until saturation was reached. The reaction mixture was added slowly to the flask containing the chlorine-saturated water while chlorine gas was still bubbled vigorously throughout the addition. A white precipitate was formed. This mixture was filtered and the white solid was dried in the air at room temperature for one hour. The solid was further purified by sublimation at 60° C. under dynamic vacuum, leaving a white solid perfluorobutylsulfonyl chloride (C4F9SO2Cl). The next step was to stir this chloride with an excess KF in dry acetonitrile at room temperature for 4 days, then the temperature was increased to 90° C. for another 2 days, at which time 19F NMR showed the reaction to be complete. The reaction mixture was filtered through a celite layer, and the product was isolated from filtrate by the addition of excess deionized water. The product, perfluorobutylsulfonyl fluoride (C4F9SO2F), was dried over P2O5 and then distilled under dynamic vacuum at room temperature.
[Compound]
Name
aromatic group
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium N-trimethylsilyl-trifluoromethanesulfonamide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
iodoperfluorobutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sodium sulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
fluorinated aromatic group
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
lithium bis(fluorosulfonyl)imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
lithium bis(trifluoromethylsulfonyl)imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
lithium bis(pentafluoroethylsulfonyl)imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
lithium [(trifluoromethylsulfonyl)(nonafluorobutylsulfonyl)]imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Identifiers

REACTION_CXSMILES
[Li].[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Li+].[N-](S(C(C(F)(F)F)(F)F)(=O)=O)S(C(C(F)(F)F)(F)F)(=O)=O.[Li+].[F:40][C:41]([F:56])([S:52](F)(=[O:54])=[O:53])[C:42]([F:51])([F:50])[C:43]([F:49])([F:48])[C:44]([F:47])([F:46])[F:45].C[Si](C)(C)NS(C(F)(F)F)(=O)=O.[Li].[O-]S(S([O-])=O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+].C(I)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Cl:97]Cl>O.C(#N)C>[F:40][C:41]([F:56])([S:52]([Cl:97])(=[O:54])=[O:53])[C:42]([F:51])([F:50])[C:43]([F:49])([F:48])[C:44]([F:47])([F:46])[F:45] |f:1.2,3.4,6.7,8.9.10,11.12,^1:0,68|

Inputs

Step One
Name
aromatic group
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
Name
lithium N-trimethylsilyl-trifluoromethanesulfonamide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](NS(=O)(=O)C(F)(F)F)(C)C.[Li]
Step Three
Name
iodoperfluorobutane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
sodium sulfinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
fluorinated aromatic group
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Thirteen
Name
lithium bis(fluorosulfonyl)imide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Fifteen
Name
lithium bis(trifluoromethylsulfonyl)imide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Li+]
Step 16
Name
lithium bis(pentafluoroethylsulfonyl)imide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-](S(=O)(=O)C(F)(F)C(F)(F)F)S(=O)(=O)C(F)(F)C(F)(F)F.[Li+]
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step 18
Name
lithium [(trifluoromethylsulfonyl)(nonafluorobutylsulfonyl)]imide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be synthesized
CUSTOM
Type
CUSTOM
Details
was bubbled through the solution until saturation
ADDITION
Type
ADDITION
Details
The reaction mixture was added slowly to the flask
ADDITION
Type
ADDITION
Details
containing the chlorine-saturated water while chlorine gas
CUSTOM
Type
CUSTOM
Details
was still bubbled vigorously throughout the addition
CUSTOM
Type
CUSTOM
Details
A white precipitate was formed
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
CUSTOM
Type
CUSTOM
Details
the white solid was dried in the air at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid was further purified by sublimation at 60° C. under dynamic vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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